molecular formula C7H7BO4 B1450716 5-Formyl-2-hydroxyphenylboronic acid CAS No. 2121513-62-8

5-Formyl-2-hydroxyphenylboronic acid

Cat. No. B1450716
M. Wt: 165.94 g/mol
InChI Key: UZWDXMNHBAFRLN-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

  • Protodeboronation : This compound can undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom. Catalytic methods have been explored for this transformation .

Scientific Research Applications

Antimicrobial Activity

2-Formylphenylboronic acids have demonstrated interesting properties from both synthetic and application perspectives, including structural uniqueness. A specific study highlighted the antimicrobial potential of these compounds, showing moderate activity against Candida albicans and higher activity against Aspergillus niger as well as bacteria like Escherichia coli and Bacillus cereus. The study suggests the potential of 2-formylphenylboronic acids as antibacterial agents, hinting at a possible mechanism of action related to the inhibition of cytoplasmic leucyl-tRNA synthetase in microorganisms (Adamczyk-Woźniak et al., 2020).

Organic Synthesis and Chemical Transformations

The utility of 5-Formyl-2-hydroxyphenylboronic acid and its analogs in organic synthesis is well-documented. For example, they serve as building blocks for the synthesis of diverse structures through C-C couplings, such as the Suzuki-Miyaura coupling reaction. This process has been utilized for the preparation of various derivatives under optimized reaction conditions, demonstrating the compound's significance in facilitating organic transformations (Hergert et al., 2018).

Bioconjugation and Protein Modification

Research into the bioorthogonal coupling reactions of 2-formylphenylboronic acids with amines in aqueous solutions reveals their potential for protein conjugation. This reaction is orthogonal to protein functional groups, making it particularly useful for couplings under physiologically compatible conditions, such as in the modification of proteins or enzymes (Dilek et al., 2015).

Photophysical Properties and Material Science

The formation of bicyclic boronates from 5-formylfuranboronic acid demonstrates the compound's relevance in materials science, particularly due to its photophysical properties. These properties are significantly influenced by solvatochromic and luminescent changes, making them applicable in the development of optoelectronic materials (González et al., 2015).

Biocatalysis and Green Chemistry

The enzymatic transformation of biomass-derived compounds into high-value derivatives is another promising area of application. For instance, the selective oxidation of 5-hydroxymethylfurfural (HMF) to valuable chemicals by enzymes highlights the potential of 5-Formyl-2-hydroxyphenylboronic acid derivatives in green chemistry and biocatalysis. This approach offers higher selectivity, milder conditions, and environmental benefits compared to traditional chemocatalytic methods (Hu et al., 2018).

properties

IUPAC Name

(5-formyl-2-hydroxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BO4/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-4,10-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZWDXMNHBAFRLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501263012
Record name Boronic acid, B-(5-formyl-2-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501263012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Formyl-2-hydroxyphenylboronic acid

CAS RN

2121513-62-8
Record name Boronic acid, B-(5-formyl-2-hydroxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121513-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(5-formyl-2-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501263012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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